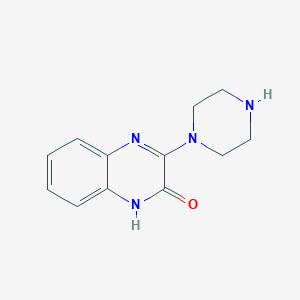

3-(Piperazin-1-yl)quinoxalin-2(1H)-one

Description

3-(Piperazin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a receptor antagonist in various biological pathways.

Properties

IUPAC Name |

3-piperazin-1-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKPSBTQOQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506883 | |

| Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-32-3 | |

| Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with piperazine. One common method includes the nucleophilic substitution reaction where 2-chloroquinoxaline reacts with piperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction is often catalyzed by a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure controls, and employing continuous flow techniques to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

- Anticancer drug design Quinoxaline derivatives are used as molecular targets in anticancer drug design . 3-vinyl-quinoxalin-2(1H)-one derivatives have been evaluated for their FGFR1 inhibition ability and cytotoxicity against cancer cell lines. Some compounds displayed good potency against H460, B16-F10, Hela229, and Hct116 cancer cell lines .

- Antimicrobial agents Quinoxaline-2,3(1H,4H)-dithione derivatives can be synthesized using thionating agents and have antimicrobial properties .

- Antitubercular agents Piperazine-tethered dimeric 1,2,3-triazoles have been designed as antitubercular agents .

- VEGFR-2 inhibitors 3-(Piperazin-1-yl)quinoxalin-2(1H)-one can be used in the synthesis of VEGFR-2 inhibitors .

- Antipsychotic drugs Quinoxalines have been evaluated for their antipsychotic activities in animal models, with some showing more activity than standard drugs like Risperidone .

Molecular Docking Analysis

Molecular modeling is used to understand the activity and mechanisms of active compounds . Molecular docking analysis of 3-vinyl-quinoxalin-2(1H)-one derivatives was performed using Auto-Dock to gain insight into the interactions between these compounds and FGFR1 .

Synergistic Effects

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter release and uptake, leading to its potential therapeutic effects in treating conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperazin-1-yl)quinoxalin-2-yl methanone: Another quinoxaline derivative with similar receptor antagonist properties.

2-(Pyridin-2-yl)quinoxaline: Shares the quinoxaline core but differs in its substitution pattern, leading to different biological activities.

Uniqueness

3-(Piperazin-1-yl)quinoxalin-2(1H)-one is unique due to its specific interaction with serotonin receptors, which distinguishes it from other quinoxaline derivatives. Its dual functionality, combining the quinoxaline and piperazine rings, provides a versatile scaffold for developing new therapeutic agents.

Biological Activity

3-(Piperazin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. This compound features a quinoxaline core fused with a piperazine ring and is primarily known for its role as a 5-HT3 receptor antagonist , influencing serotonin pathways that are crucial for mood regulation and cognitive functions .

The primary action of this compound involves antagonism of the serotonin type 3 (5-HT3) receptor . This receptor is implicated in various neuropsychiatric conditions, making this compound a candidate for antidepressant and anxiolytic therapies. The biochemical pathways affected by this compound include modulation of serotonin levels, which can lead to antidepressant-like effects in animal models .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : In animal studies, this compound has demonstrated significant antidepressant-like effects, suggesting its potential utility in treating mood disorders .

- Antitumor Activity : Some derivatives of quinoxaline compounds have shown promising results against various cancer cell lines, indicating potential applications in oncology .

- Antifungal Activity : Certain derivatives have been evaluated for their ability to inhibit drug efflux pumps in Candida albicans, showcasing their antifungal properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the side chains and functional groups can significantly affect its potency and selectivity towards biological targets. For instance, small substituents have been found to enhance activity against FGFR1, a target in anticancer drug design .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Studies

- Antidepressant Effects : A study highlighted the impact of this compound on serotonin pathways, leading to improved mood regulation in rodent models. The results suggested that this compound could serve as a basis for developing new antidepressants.

- Antifungal Synergy : In research involving Candida albicans, specific derivatives were found to enhance the efficacy of existing antifungal agents, indicating their potential role in overcoming drug resistance.

- Cancer Cell Line Evaluation : A series of quinoxaline derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that some compounds had IC50 values significantly lower than standard chemotherapy agents, suggesting a promising avenue for future cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.